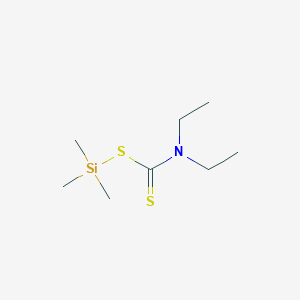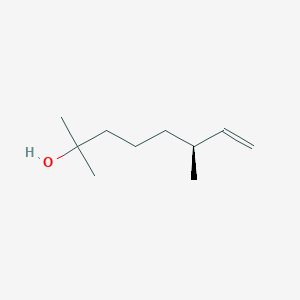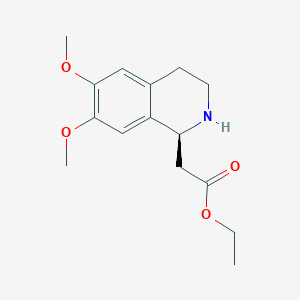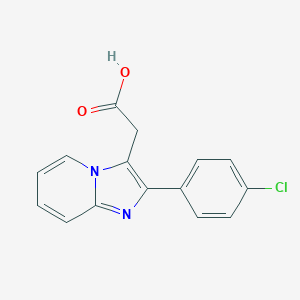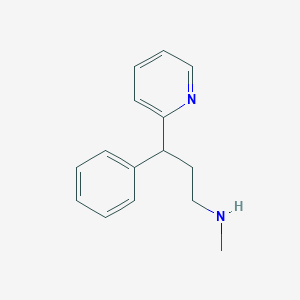![molecular formula C11H16N2 B102168 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine CAS No. 17910-49-5](/img/structure/B102168.png)
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine, also known as THBAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is not fully understood. However, it has been suggested that 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine may act by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine may also interact with various proteins and enzymes, including histone deacetylases and proteasomes, to exert its effects.
Biochemische Und Physiologische Effekte
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has also been shown to have neuroprotective effects and may protect against oxidative stress and inflammation. In addition, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is its versatility in various fields of research. 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine can be used as a scaffold for the development of novel compounds with potential therapeutic applications. Another advantage is its low toxicity, which makes it a safer alternative to other compounds that are commonly used in research. However, one limitation of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine research. One direction is the development of novel compounds based on the 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine scaffold with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the neuroprotective and anticancer effects of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine. Additionally, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine may have potential applications in other fields, such as the development of new anti-inflammatory drugs and the treatment of metabolic disorders. Further research is needed to fully understand the potential of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine in these areas.
Conclusion:
In conclusion, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine in various areas of research.
Synthesemethoden
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine can be synthesized through a multistep process that involves the reaction of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid with hydrazine hydrate. The resulting product is then treated with acetic anhydride to obtain 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been shown to inhibit the growth of cancer cells and may be useful in the development of new anticancer drugs. In drug discovery, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
17910-49-5 |
|---|---|
Produktname |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine |
InChI |
InChI=1S/C11H16N2/c12-13-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11,13H,2,4,6,8,12H2 |
InChI-Schlüssel |
ZYPJRFGVLBFKIZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC=CC=C2C(C1)NN |
Kanonische SMILES |
C1CCC2=CC=CC=C2C(C1)NN |
Synonyme |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



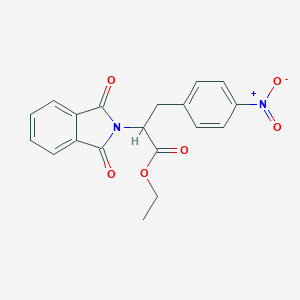
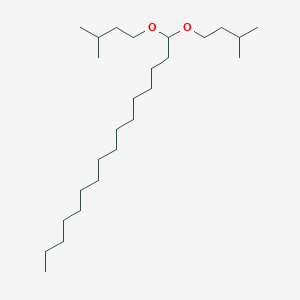

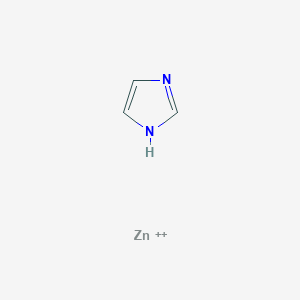
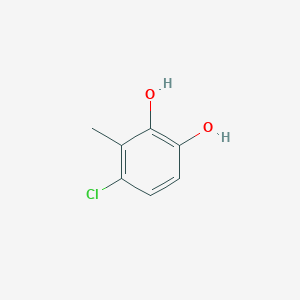
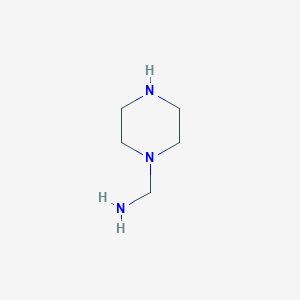
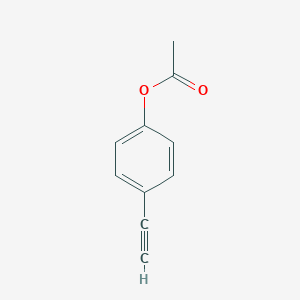
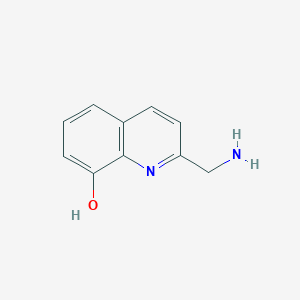
![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
